molecular formula C11H6F3NOS2 B2974231 (5Z)-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one CAS No. 917985-96-7

(5Z)-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B2974231
CAS No.: 917985-96-7
M. Wt: 289.29
InChI Key: YAFQKXSDJFTZRD-YVMONPNESA-N
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Description

(5Z)-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one: is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino-substituted thiazolidinones, alkoxy-substituted thiazolidinones.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties have been explored in the treatment of various diseases, including bacterial infections and cancer. Its mechanism of action involves the inhibition of key enzymes and pathways in pathogenic organisms and cancer cells.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which (5Z)-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to altered cellular responses. These interactions result in the compound’s antimicrobial and anticancer activities.

Comparison with Similar Compounds

  • (5Z)-2-sulfanylidene-5-{[2-(fluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one
  • (5Z)-2-sulfanylidene-5-{[2-(chloromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one
  • (5Z)-2-sulfanylidene-5-{[2-(bromomethyl)phenyl]methylidene}-1,3-thiazolidin-4-one

Comparison: Compared to its analogs, (5Z)-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s stability and reactivity. The trifluoromethyl group also increases the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

IUPAC Name

(5Z)-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NOS2/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFQKXSDJFTZRD-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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